Boc-L-methionine
Overview
Description
Boc-L-methionine, also known as N-(tert-Butoxycarbonyl)-L-methionine, is a Boc-protected form of L-Methionine . L-Methionine is an essential amino acid that is obtained from our diet and can be found in grain legumes (such as lentils), and poultry .
Synthesis Analysis
The synthesis of Boc-L-methionine is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular formula of Boc-L-methionine is C10H19NO4S . The IUPAC name is (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoic acid . The molecular weight is 249.33 g/mol .Chemical Reactions Analysis
The Boc group in Boc-L-methionine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis
Boc-L-methionine is a white powder . It has a melting point of 45 - 53 ºC . The optical rotation is [a]D20 = -23 ± 2º (C=1 in MeOH) .Scientific Research Applications
1. Medical Imaging and Tumor Detection
Boc-L-methionine derivatives, such as 18F-trifluoroborate methionine derivative (18F-B-MET), have been evaluated for their application in glioma imaging. This derivative is seen as a potential substitute for 11C-methionine in PET imaging of brain tumors, demonstrating high tumor-to-brain contrast, excellent pharmacokinetic properties, and effective tumor visualization (Yang et al., 2018). Additionally, 11C-L-methionine has been used in lung tumor scanning by PET, providing high contrast tumor images and differentiating between benign and malignant, viable and necrotic tumors (Kubota et al., 1985).
2. Enzyme Inhibition and Biochemistry
Boc-L-methionine is involved in the synthesis of enzyme inhibitors, such as the isozyme-specific enzyme inhibitor 5'(R)-C-[(L-homocystein-S-yl)methyl]adenosine 5'-(beta,gamma-imidotriphosphate), which is a potent inhibitor of rat methionine adenosyltransferases (Kappler et al., 1987).
3. Peptide Synthesis and Protein Studies
Boc-L-methionine has been used in the synthesis of oligopeptides. Studies on L-methionine oligomers have provided insights into secondary structure formation, indicating the formation of helices at certain chain lengths in specific solvents (Naider & Becker, 1974). Another study investigated the conformation of protected homoheptamethionine peptides, providing information on peptide folding and structure (Ribeiro et al., 2009).
4. Protection Against Oxidative Stress
Research has shown that blocking the amine group in methionine-enkephalin, using compounds like Boc-Met-enk, can protect the tyrosyl residue from oxidation by reactive oxygen species, a finding that may have implications in the development of new pain inhibitors (Mozziconacci et al., 2007).
5. Nutritional and Metabolic Studies
In nutritional research, Boc-L-methionine has been compared with other forms of methionine, such as dl-methionine, in studies on animal nutrition and metabolism, examining effects on growth performance, amino acid metabolism, and gene expression related to muscle growth (Yang et al., 2018).
6. Synthetic and Medicinal Chemistry
Boc-L-methionine is also significant in synthetic chemistry, as seen in the synthesis of various methionine derivatives and analogs for potential use in medicinal applications, including as methionine mimetics in peptide synthesis (Osada et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSLIHRIYOHEV-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-methionine | |
CAS RN |
2488-15-5 | |
Record name | Boc-L-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2488-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-butoxycarbonyl-L-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.855 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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